

β-Carboline and Related Alkaloids from Geissospermum vellosii: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Flavopereirine	
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An In-depth Examination of Bioactive Compounds from a Medicinal Amazonian Tree

For Immediate Release

This whitepaper provides a comprehensive technical overview of the prominent β -carboline and indole alkaloids isolated from Geissospermum vellosii, an Amazonian tree with a rich history in traditional medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative biological activities, experimental protocols, and mechanisms of action of these promising natural products.

Introduction

Geissospermum vellosii, commonly known as "Pao Pereira," is a tree native to the Amazon rainforest.[1] For centuries, its bark has been utilized in traditional medicine for a variety of ailments, including fever, malaria, and pain.[1][2] Modern phytochemical investigations have revealed that the bark of G. vellosii is a rich source of monoterpenoid indole alkaloids, including those with a β -carboline core.[3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which range from anticancer and antimalarial to neuroprotective effects.



This guide focuses on the key alkaloids identified from G. vellosii, presenting their bioactivities in a structured format, detailing the experimental methodologies used to determine these activities, and visualizing their molecular mechanisms of action.

Key Bioactive Alkaloids and Their Activities

The primary alkaloids of interest from Geissospermum vellosii include the β -carboline alkaloid **flavopereirine**, and the indole alkaloids geissospermine, geissoschizoline, geissolosimine, and vellosiminol. Their biological activities have been evaluated in various preclinical models, with significant findings in the areas of oncology, neurodegenerative disease, and infectious diseases.

Quantitative Bioactivity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for the prominent alkaloids from G. vellosii across different biological assays.

Table 1: Anticancer and Antileishmanial Activity of Flavopereirine



Cell Line/Organism	Biological Effect	IC50 Value	Reference
IHH-4 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
WRO (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
SW579 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
8505c (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
KMH-2 (Human Thyroid Cancer)	Cell Growth Inhibition	See Reference	[5]
HCT116 (Colorectal Cancer)	Viability Reduction	See Reference	[3]
BcaCD885 (Oral Cancer)	Cell Viability Reduction	~50-100 μM (at 72h)	[1]
Tca8113 (Oral Cancer)	Cell Viability Reduction	~50-100 μM (at 72h)	[1]
Leishmania amazonensis (promastigotes)	Antileishmanial Activity	0.23 μg/mL (at 24h)	[6][7][8]
Leishmania amazonensis (promastigotes)	Antileishmanial Activity	0.15 μg/mL (at 72h)	[6][7][8]

Table 2: Anticholinesterase Activity of G. vellosii Alkaloids and Extracts



Compound/Extract	Enzyme Source	IC50 Value	Reference
Geissospermine	Butyrylcholinesterase (BChE)	See Reference	[9]
Geissoschizoline	Human Acetylcholinesterase (hAChE)	20.40 ± 0.93 μM	[9]
Geissoschizoline	Human Butyrylcholinesterase (hBChE)	10.21 ± 0.01 μM	[9]
Alkaloid-Rich Fraction (PP)	Rat Brain Acetylcholinesterase	39.3 μg/mL	[10]
Alkaloid-Rich Fraction (PP)	Electric Eel Acetylcholinesterase	2.9 μg/mL	[10]
Alkaloid-Rich Fraction (PP)	Horse Serum Butyrylcholinesterase	1.6 μg/mL	[10]

Table 3: Antiplasmodial Activity of G. vellosii Indole Alkaloids against Plasmodium falciparum (D10 strain)

Compound	IC50 Value (μM)	Reference
Geissolosimine	0.96	[2]
Geissospermine	See Reference (0.96 μM to 13.96 μM range for active compounds)	[2]
Geissoschizoline	See Reference (0.96 μM to 13.96 μM range for active compounds)	[2]
Vellosiminol	157	[2]
Methanolic Crude Extract	2.22 μg/mL	[2]



Experimental Protocols

This section outlines the general methodologies employed in the cited research for the extraction, isolation, and biological evaluation of alkaloids from Geissospermum vellosii.

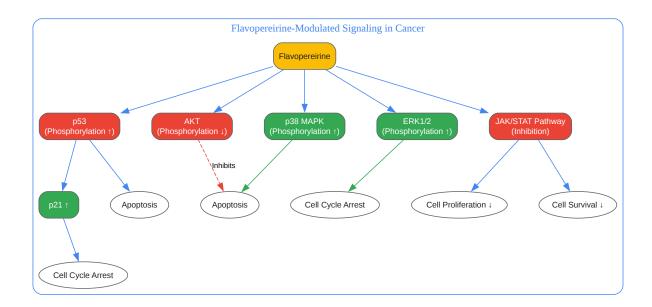
Extraction and Isolation of Alkaloids

A general procedure for the extraction and isolation of alkaloids from the stem bark of G. vellosii involves the following steps:

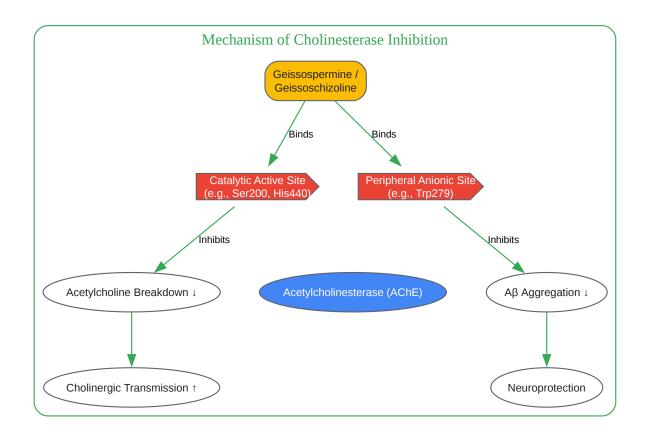
- Maceration and Extraction: Dried and powdered stem bark is subjected to maceration with a solvent, typically ethanol or methanol, to extract a wide range of compounds.[2][11]
- Acid-Base Fractionation: The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
- Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using various chromatographic techniques. High-performance counter-current chromatography (HPCCC) has been shown to be an effective method for the separation of individual alkaloids.[2] Further purification can be achieved using flash column chromatography.
- Structural Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]











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